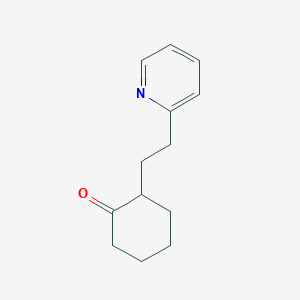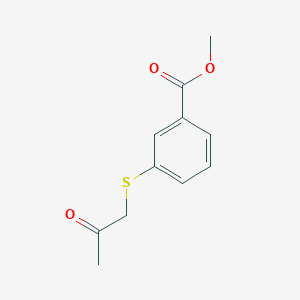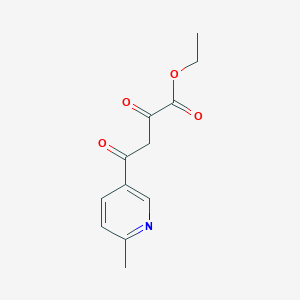
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chloroethyl and benzoyl groups in this compound makes it a unique and valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone typically involves the reaction of piperidine with 2-chloroethyl chloride and benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Synthetic Route:
Starting Materials: Piperidine, 2-chloroethyl chloride, benzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with 2-chloroethyl chloride to form 1-(2-chloroethyl)piperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in amines or alcohols.
Applications De Recherche Scientifique
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of biological processes. The benzoyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can alkylate DNA bases, leading to the disruption of DNA replication and transcription.
Comparaison Avec Des Composés Similaires
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Both compounds contain a chloroethyl group, but CCNU has a nitrosourea moiety, making it a potent alkylating agent used in cancer therapy.
Carmustine: Another chloroethyl-containing compound used in chemotherapy. It forms DNA cross-links, preventing DNA replication.
Chlorambucil: A nitrogen mustard derivative with a chloroethyl group, used as an anticancer agent.
Uniqueness: this compound is unique due to its combination of the piperidine ring, chloroethyl group, and benzoyl group, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C14H18ClNO |
|---|---|
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
[1-(2-chloroethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H18ClNO/c15-8-11-16-9-6-13(7-10-16)14(17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
LZFQPFGGUFULHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-6,7,8,9-tetrahydro-9-(2,4,6-trimethylphenyl)-5H-pyrido[2,3-b]indol-4-amine](/img/structure/B8380311.png)



![(1-{[(2-Chloro-4-pyrimidinyl)oxy]methyl}cyclobutyl)methanol](/img/structure/B8380329.png)




![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8380366.png)
